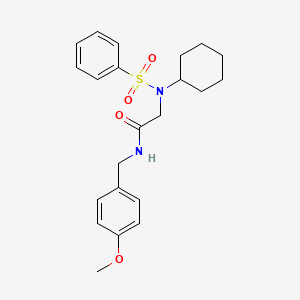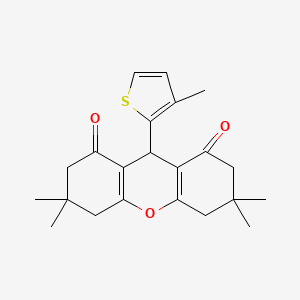
N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CGP 49823, and it is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity and learning and memory processes in the brain. Therefore, CGP 49823 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
CGP 49823 acts as a competitive antagonist of the N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide receptor by binding to the glycine site of the receptor. This binding prevents the binding of glycine, an essential co-agonist of the this compound receptor, and thereby blocks the receptor's activation. The this compound receptor is known to play a crucial role in synaptic plasticity and learning and memory processes in the brain. Therefore, the blockade of this receptor by CGP 49823 can result in impaired memory formation and synaptic plasticity.
Biochemical and Physiological Effects:
CGP 49823 has been shown to have significant effects on the biochemical and physiological processes in the brain. Studies have demonstrated that CGP 49823 can reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. This reduction in glutamate levels can result in the inhibition of excitotoxicity, a process that can lead to neuronal damage and death. Additionally, CGP 49823 has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are known to play a crucial role in the pathogenesis of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CGP 49823 has several advantages and limitations for lab experiments. One of the significant advantages is its high potency and selectivity for the N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide receptor. This selectivity ensures that the compound does not interact with other receptors and thereby reduces the potential for off-target effects. Additionally, the compound's high purity and reproducibility ensure that the results obtained from experiments are reliable and accurate. However, one of the significant limitations of CGP 49823 is its poor solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
CGP 49823 has significant potential for future research in various neurological and psychiatric disorders. One of the future directions is to investigate the compound's potential therapeutic applications in Alzheimer's disease, Parkinson's disease, and depression. Additionally, the compound's effects on synaptic plasticity and memory formation can be further investigated to understand the underlying mechanisms and develop novel therapeutic interventions. Furthermore, the compound's solubility can be improved to enhance its use in various experiments.
Conclusion:
In conclusion, CGP 49823 is a potent and selective antagonist of the N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide receptor that has significant potential for therapeutic applications in various neurological and psychiatric disorders. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to understand the compound's full potential and develop novel therapeutic interventions.
Applications De Recherche Scientifique
CGP 49823 has been widely used in scientific research to investigate the role of the N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide receptor in various neurological and psychiatric disorders. Studies have shown that CGP 49823 can effectively block this compound receptor-mediated synaptic plasticity and memory formation. Therefore, it has been investigated for its potential therapeutic applications in Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-14-12-18(13-15-20)16-23-22(25)17-24(19-8-4-2-5-9-19)29(26,27)21-10-6-3-7-11-21/h3,6-7,10-15,19H,2,4-5,8-9,16-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAQVHWTBTWBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-(2-chloro-1,4-phenylene)bis[2-(4-morpholinyl)acetamide]](/img/structure/B3466916.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B3466919.png)
![{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B3466921.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl N,N-diethylglycinate](/img/structure/B3466923.png)
![4-(4-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-phthalazinyl)benzamide](/img/structure/B3466928.png)
![N,N,2-trimethyl-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}benzenesulfonamide](/img/structure/B3466936.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3466945.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3466951.png)

![4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3466964.png)
![2-bromo-3,4,5-trimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3466991.png)
![5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3466993.png)

